

An In-Depth Technical Guide to N,N-Dimethyl-N'-p-tolylsulphamide

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Compound of Interest

Compound Name: *N,N-Dimethyl-N'-p-tolylsulphamide*

CAS No.: 66840-71-9

Cat. No.: B104515

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

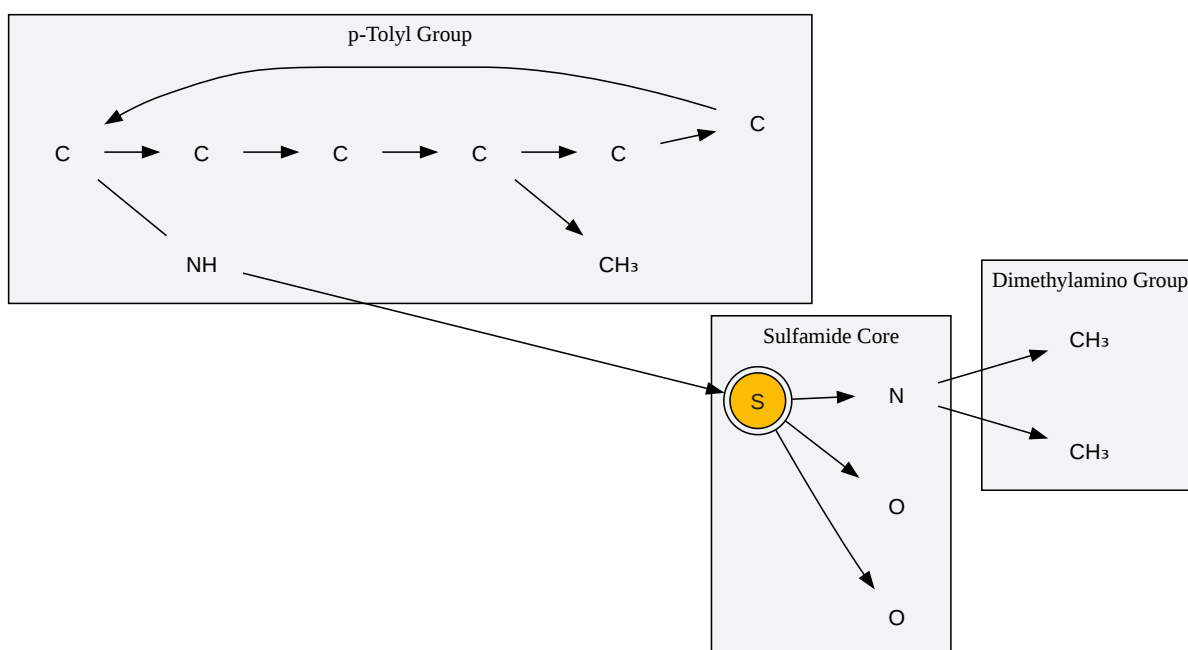
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **N,N-Dimethyl-N'-p-tolylsulphamide** (also known as N,N-Dimethyl-N'-p-tolylsulfamide or DMST). As a member of the sulfamide class of organic compounds, this molecule holds interest for its potential applications in medicinal chemistry and as a metabolite of the agrochemical tolylfluanid.^{[1][2]} This document details its physicochemical characteristics, provides a validated synthesis protocol with mechanistic insights, outlines its spectroscopic signature, and discusses its known reactivity and handling considerations. The information herein is intended to serve as a foundational resource for researchers engaged in the study or utilization of this compound.

Nomenclature and Chemical Structure

Proper identification is critical in scientific research. **N,N-Dimethyl-N'-p-tolylsulphamide** is known by several synonyms, and its core structural identifiers are cataloged in major chemical databases.

- IUPAC Name: 1-(dimethylsulfamoylamino)-4-methylbenzene[2]
- Common Synonyms: DMST, 4-Dimethylaminosulfotoluidide, N,N-Dimethyl-N'-(4-methylphenyl)sulfamide[1][3]
- CAS Number: 66840-71-9[3]

The molecule consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to a nitrogen atom of a sulfamide functional group, with the other nitrogen atom of the sulfamide being disubstituted with two methyl groups.



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Caption: Chemical structure of **N,N-Dimethyl-N'-p-tolylsulphamide**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from solubility in reaction solvents to its interaction with biological targets. **N,N-Dimethyl-N'-p-tolylsulphamide** is typically a white to off-white or brown solid.[3][4]

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₉ H ₁₄ N ₂ O ₂ S | [1][3] |
| Molecular Weight | 214.28 g/mol | [1][2] |
| Appearance | White to Brown Solid | [3][4] |
| pKa (Predicted) | 7.67 ± 0.50 | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [4] |

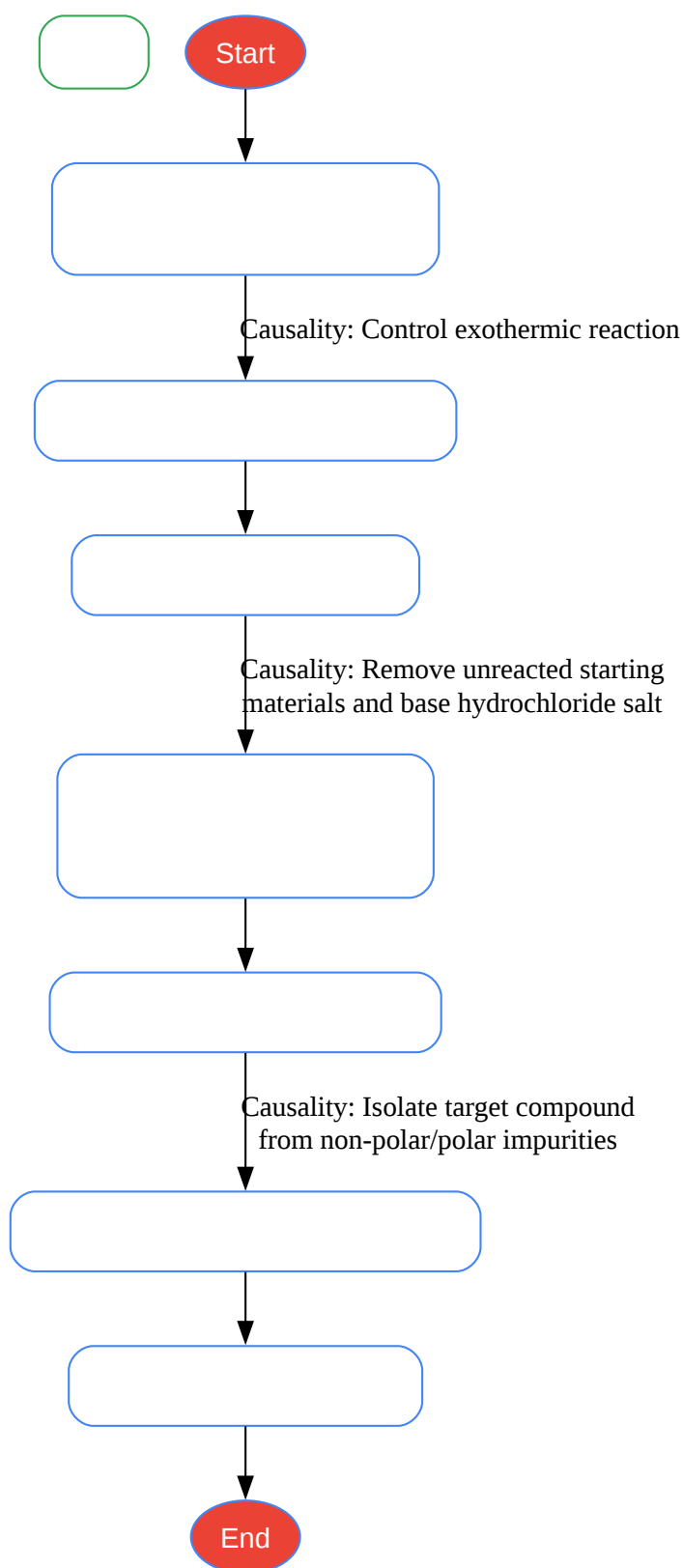
These properties suggest a compound with moderate polarity, consistent with its sulfonamide structure, but with significant non-polar character from the p-tolyl and dimethyl groups, explaining its solubility in organic solvents.[3]

Synthesis and Purification

The most direct and industrially relevant synthesis of **N,N-Dimethyl-N'-p-tolylsulphamide** involves the coupling of an amine with a sulfonyl-containing group.[5] A common laboratory-scale synthesis is the reaction between p-toluidine (4-methylaniline) and dimethylsulfamoyl chloride.

Reaction: p-Toluidine + Dimethylsulfamoyl Chloride → **N,N-Dimethyl-N'-p-tolylsulphamide** + HCl

This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]



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Caption: General experimental workflow for the synthesis of **N,N-Dimethyl-N'-p-tolylsulphamide**.

Detailed Protocol:

- **Reactant Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-toluidine (1.0 eq) and triethylamine (1.5 eq) in a dry aprotic solvent like dichloromethane (DCM). Cool the mixture to 0-5 °C using an ice bath.
 - **Rationale:** Using an excess of a tertiary amine base ensures complete neutralization of the HCl generated. An aprotic solvent prevents unwanted side reactions with the reactive sulfamoyl chloride. Cooling is essential to control the initial exothermic reaction.
- **Reagent Addition:** Add dimethylsulfamoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.
- **Aqueous Workup:** Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and brine.
 - **Self-Validation:** Each wash step targets specific impurities. The separation of clear organic and aqueous layers provides a visual checkpoint for successful extraction.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent gradient.
- **Characterization:** Confirm the structure and purity of the isolated white solid using NMR, IR, and mass spectrometry.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the synthesized compound. While a dedicated, published spectrum for this specific molecule is not readily available in all databases, the expected spectral features can be reliably predicted based on its constituent functional groups.

| Spectroscopy | Expected Features |
|---------------------|--|
| ^1H NMR | - Aromatic protons (tolyl group): Two doublets, ~ 7.0 - 7.3 ppm (4H total). - NH proton: A broad singlet, chemical shift variable depending on solvent and concentration. - N-methyl protons: A singlet, ~ 2.6 - 2.8 ppm (6H). - Toly-methyl protons: A singlet, ~ 2.3 ppm (3H). |
| ^{13}C NMR | - Aromatic carbons: Signals in the ~ 120 - 140 ppm range. - N-methyl carbons: A signal around ~ 38 ppm. - Toly-methyl carbon: A signal around ~ 21 ppm. |
| IR (Infrared) | - N-H stretch: A peak around 3200 - 3400 cm^{-1} . - C-H stretches (aromatic and aliphatic): Peaks just above and below 3000 cm^{-1} . - S=O (sulfonyl) stretches: Two strong, characteristic peaks at ~ 1320 - 1350 cm^{-1} (asymmetric) and ~ 1140 - 1160 cm^{-1} (symmetric). |
| Mass Spec (MS) | - Molecular Ion (M^+): A peak at $m/z = 214.28$. |

Note: NMR chemical shifts are estimates and can vary based on the deuterated solvent used.
[\[7\]](#)[\[8\]](#)

Chemical Reactivity and Applications

The chemical reactivity of **N,N-Dimethyl-N'-p-tolylsulphamide** is primarily centered around the sulfamide linkage and the aromatic ring.

- N-H Acidity: The proton on the nitrogen attached to the tolyl group is weakly acidic (predicted $\text{pK}_a \approx 7.7$) and can be deprotonated by a strong base.[\[4\]](#) This anion can then participate in

further reactions, such as alkylation or acylation, although this reactivity is less common for N-aryl sulfamides compared to N-alkyl counterparts.

- **Aromatic Ring Substitution:** The p-tolyl group can undergo electrophilic aromatic substitution reactions. The existing substituents (methyl and sulfamidoamino) will direct incoming electrophiles, although the reaction conditions must be chosen carefully to avoid degradation of the sulfamide group.
- **Stability:** The sulfonamide bond is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions, though this is often difficult.[9]

Applications in Research and Development:

- **Metabolite Studies:** **N,N-Dimethyl-N'-p-tolylsulphamide** is a known metabolite of the fungicide and agrochemical tolylfluanid.[1][2] Its synthesis is crucial for creating analytical standards to study the environmental fate and toxicology of the parent compound.
- **Medicinal Chemistry Scaffolding:** The sulfonamide functional group is a privileged structure in drug design, found in a wide array of antibacterial, diuretic, and anticancer agents.[3][10] While specific biological activity for DMST itself is not widely reported, its structure serves as a template for the synthesis of new derivatives. The N,N-dimethylsulfamide moiety, in particular, can be explored as a bioisostere for other functional groups to modulate properties like solubility, cell permeability, and metabolic stability in drug candidates.

Safety and Handling

As with all laboratory chemicals, **N,N-Dimethyl-N'-p-tolylsulphamide** should be handled with appropriate care.[3]

- **Primary Hazards:** Irritant.[2]
- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.

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